1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone
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Overview
Description
“1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C9H8N4OS and a molecular weight of 220.25 . It’s a derivative of tetrazole, a class of synthetic organic heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, 1,3,5-triazine core containing tetrazole dendrimeric chalcones are synthesized in three steps . The first step involves the synthesis of 1-(4-(1H-tetrazole-1-yl)phenyl)ethanone from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares the dendrimers from the first-generation by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1 H nuclear magnetic resonance, 13 C nuclear magnetic resonance, and elemental analysis .Scientific Research Applications
Anticandidal and Cytotoxicity Studies
A study by Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, aiming to explore their anticandidal activity and cytotoxic effects. The findings revealed that some compounds demonstrated potent anticandidal properties with minimal cytotoxicity, highlighting their potential in developing anticandidal agents (Kaplancıklı et al., 2014).
Antimicrobial Activity
Another study synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity. The compound showed significant antimicrobial properties, suggesting its usefulness in combating microbial infections (Salimon et al., 2011).
Anticholinesterase Activities
Research by Mohsen et al. (2014) synthesized various 1-(Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl) thio]ethanone compounds to investigate their anticholinesterase activities. The study found that compounds with electron-donating substituents exhibited high anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases (Mohsen et al., 2014).
Electrochemical Synthesis and Applications
Khodaei et al. (2008) explored the electrochemical oxidations of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole, leading to polyfunctional tetrazolic thioethers. This study opens up avenues for environmentally friendly electrosynthesis methods with high atom economy (Khodaei et al., 2008).
Corrosion Inhibition
A study by Mihit et al. (2006) found that tetrazolic compounds, including 1-phenyl-5-mercapto-1,2,3,4-tetrazole, acted as effective corrosion inhibitors for brass in nitric acid solutions. This highlights their importance in protecting metals against corrosion, with potential applications in industrial maintenance (Mihit et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, suggesting a potential protein target for this compound .
Mode of Action
It’s known that the compound has been used as a leveling agent in the electroplating process . This suggests that it may interact with metal ions, influencing their deposition and creating a smooth, even surface.
Biochemical Pathways
Given its use in electroplating, it may influence redox reactions and metal ion transport pathways .
Result of Action
Its use in electroplating suggests it may influence the deposition of metal ions, potentially affecting cellular processes related to metal ion transport and homeostasis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone . For instance, in electroplating, factors such as the composition of the plating solution, temperature, and current density can affect the compound’s performance .
Properties
IUPAC Name |
1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)7-3-2-4-8(5-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGPZPLLQLBYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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